molecular formula C8H10Br2 B2493031 (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene CAS No. 2404-39-9

(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene

Cat. No.: B2493031
CAS No.: 2404-39-9
M. Wt: 265.976
InChI Key: JZZNKURWGORCEM-GKROBHDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene: is a bicyclic organic compound characterized by its unique structure and stereochemistry

Scientific Research Applications

Chemistry: In organic synthesis, (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its bicyclic framework is found in various bioactive molecules, making it a valuable scaffold for drug design.

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene typically involves the bromination of bicyclo[3.2.1]oct-2-ene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and solvents such as dichloromethane (DCM) or carbon tetrachloride (CCl4).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to achieve high yields and purity. The process is optimized to minimize by-products and ensure the efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions: (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex bicyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Cycloaddition: Dienophiles and catalysts like palladium or nickel complexes are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield iodinated derivatives, while reduction can produce debrominated bicyclic compounds.

Mechanism of Action

The mechanism of action of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its bromine atoms and bicyclic structure. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Its bicyclic framework provides rigidity and spatial orientation, which are crucial for its biological activity.

Comparison with Similar Compounds

  • (1R,4R,5S,8S)-6-Formyl-4-isopropyl-1,7-dimethylbicyclo[3.2.1]oct-6-ene-8-carboxylic acid
  • 8-Azabicyclo[3.2.1]octane derivatives

Uniqueness: (1R,4R,5S)-3,4-Dibromobicyclo[321]oct-2-ene is unique due to its specific stereochemistry and the presence of two bromine atoms

By understanding the properties and applications of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene, researchers can explore its potential in developing new materials, pharmaceuticals, and chemical processes.

Properties

IUPAC Name

(1R,4R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2/t5-,6+,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZNKURWGORCEM-GKROBHDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C(C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C=C([C@@H]2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.